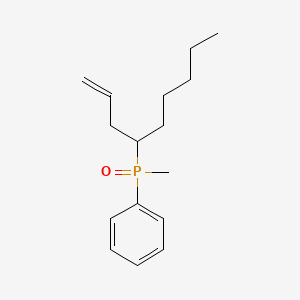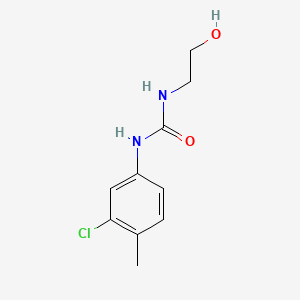
3-(3-Chloro-4-methylphenyl)-1-(2-hydroxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloro-4-methylphenyl)-1-(2-hydroxyethyl)urea is a chemical compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorinated aromatic ring and a hydroxyethyl group attached to the urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-methylphenyl)-1-(2-hydroxyethyl)urea typically involves the reaction of 3-chloro-4-methylaniline with ethylene carbonate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with urea to yield the final product. The reaction conditions usually involve heating the mixture to a temperature of around 100-120°C for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Chloro-4-methylphenyl)-1-(2-hydroxyethyl)urea undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The chlorinated aromatic ring can be reduced to form a dechlorinated product.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-(3-Chloro-4-methylphenyl)-1-(2-oxoethyl)urea.
Reduction: Formation of 3-(4-methylphenyl)-1-(2-hydroxyethyl)urea.
Substitution: Formation of 3-(3-substituted-4-methylphenyl)-1-(2-hydroxyethyl)urea.
Applications De Recherche Scientifique
3-(3-Chloro-4-methylphenyl)-1-(2-hydroxyethyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(3-Chloro-4-methylphenyl)-1-(2-hydroxyethyl)urea involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the chlorinated aromatic ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-Chlorophenyl)-1-(2-hydroxyethyl)urea
- 3-(4-Methylphenyl)-1-(2-hydroxyethyl)urea
- 3-(3-Chloro-4-methylphenyl)-1-(2-methoxyethyl)urea
Uniqueness
3-(3-Chloro-4-methylphenyl)-1-(2-hydroxyethyl)urea is unique due to the presence of both a chlorinated aromatic ring and a hydroxyethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
87919-17-3 |
|---|---|
Formule moléculaire |
C10H13ClN2O2 |
Poids moléculaire |
228.67 g/mol |
Nom IUPAC |
1-(3-chloro-4-methylphenyl)-3-(2-hydroxyethyl)urea |
InChI |
InChI=1S/C10H13ClN2O2/c1-7-2-3-8(6-9(7)11)13-10(15)12-4-5-14/h2-3,6,14H,4-5H2,1H3,(H2,12,13,15) |
Clé InChI |
QMHYLFJGDLSVCG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)NCCO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



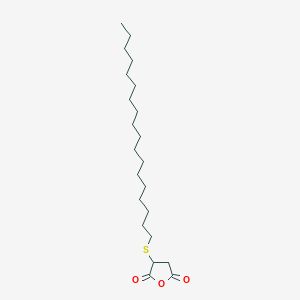
![3,4-Diphenyl-1H-indeno[1,2-b]pyridine-2,5-dione](/img/structure/B14402815.png)
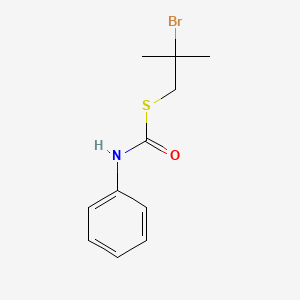
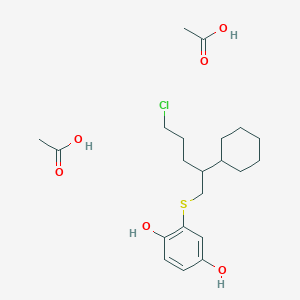
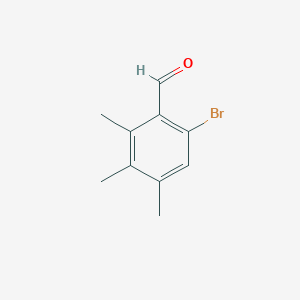
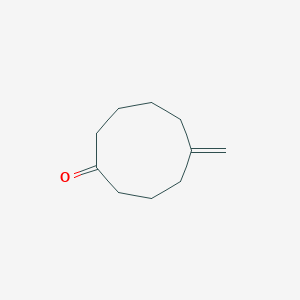

![Propyl [(quinolin-8-yl)oxy]acetate](/img/structure/B14402840.png)
![N-[2-(Piperidin-1-yl)ethyl]-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B14402849.png)
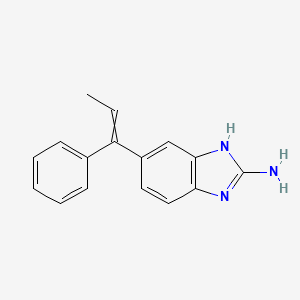
![5-(Hydroxymethyl)-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde](/img/structure/B14402855.png)
![1-[(Naphthalen-1-yl)sulfanyl]propan-2-one](/img/structure/B14402881.png)
